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Cat. No.: B028749 Get Quote

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular

formula C₁₆H₁₄O.[1][2] Structurally, it is a derivative of anthrone, featuring two methyl groups at

the C-10 position, which sterically influences its molecular geometry and reactivity.[1] This

compound presents as a white to light yellow solid with a melting point in the range of 101-

103°C.[1][3][4][5]

While historically, anthrone derivatives have been significant in analytical chemistry for

carbohydrate determination, the specific academic and industrial focus on 10,10-
Dimethylanthrone stems from its critical role as a key synthetic intermediate.[6] It is an

essential building block in the multi-step synthesis of Melitracen hydrochloride, a tricyclic

antidepressant.[3][6][7] The gem-dimethyl groups are not merely incidental; they enhance the

molecule's lipid solubility, a desirable trait for pharmaceutical compounds.[6] Furthermore, its

unique three-dimensional structure and potential for derivatization make it a valuable scaffold in

medicinal chemistry and materials science, including applications in electronic chemicals and

Organic Light-Emitting Diodes (OLEDs).[6][8]

This guide provides a comprehensive exploration of the core structural, electronic, and

photophysical properties of 10,10-Dimethylanthrone, offering both foundational knowledge

and practical experimental protocols for researchers in drug development and materials

science.

Part 1: Synthesis and Structural Characterization
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A fundamental understanding of a molecule's properties begins with its synthesis and three-

dimensional structure. The synthetic pathway dictates purity and scalability, while the crystal

structure governs intermolecular interactions and solid-state properties.

Established Synthetic Pathways
The synthesis of 10,10-Dimethylanthrone is a well-documented process in organic chemistry.

One common and effective method involves a multi-step sequence that leverages Grignard

reactions.[6][9] A patented method outlines a high-yield process starting from o-chlorobenzyl

chloride and benzene, which undergo a substitution reaction.[9] The resulting o-

chlorodiphenylmethane is converted to a Grignard reagent, which then reacts with acetone.

Subsequent hydrolysis and condensation, followed by illumination bromination and a final

hydrolysis step, yield the target 10,10-Dimethylanthrone.[9] The efficiency and scalability of

such methods are crucial for its application in pharmaceutical manufacturing.[7]
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Caption: A generalized workflow for the synthesis of 10,10-Dimethylanthrone.
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Crystal Structure and Molecular Geometry
The solid-state architecture of 10,10-Dimethylanthrone has been elucidated by single-crystal

X-ray diffraction.[10][11][12] The compound crystallizes in the triclinic space group P-1.[11] The

asymmetric unit notably contains three crystallographically independent molecules, indicating

subtle conformational differences in the crystalline environment.[10][11][12]

The core anthracene unit is nearly planar, with the central ring adopting a slight boat

conformation to accommodate the sp³-hybridized C-10 atom.[10] The crystal packing is

stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds

between the hydrogen atoms of the methyl groups or aromatic rings and the carbonyl oxygen

of adjacent molecules.[10][11] Additionally, C-H···π interactions contribute to the overall stability

of the crystal lattice.[10][11] These non-covalent interactions are critical as they influence the

material's bulk properties, such as melting point and solubility.

Table 1: Crystallographic Data for 10,10-Dimethylanthrone

Parameter Value Reference

Chemical Formula C₁₆H₁₄O [2][11]

Molecular Weight 222.27 g/mol [11]

Crystal System Triclinic [11]

Space Group P-1 [11]

a (Å) 11.2438 (6) [11]

b (Å) 12.1105 (6) [11]

c (Å) 15.1025 (8) [11]

α (°) 107.955 (1) [11]

β (°) 98.734 (1) [11]

γ (°) 111.764 (1) [11]

Volume (Å³) 1732.47 (16) [11]

Z 6 [11]
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| Temperature (K) | 100 |[11] |

Caption: 2D representation of the molecular structure of 10,10-Dimethylanthrone.

Part 2: Electronic and Photophysical Characteristics
The interaction of 10,10-Dimethylanthrone with light is governed by its electronic structure.

Characterizing these interactions through spectroscopic techniques is crucial for understanding

its photochemical reactivity and potential in optical applications.[6]

Electronic Absorption Spectroscopy (UV-Vis)
The absorption of ultraviolet or visible light promotes the molecule from its ground electronic

state to an excited state. For aromatic ketones like 10,10-Dimethylanthrone, the UV-Vis

spectrum is typically characterized by strong π→π* transitions associated with the anthracene

core and weaker, longer-wavelength n→π* transitions involving the non-bonding electrons of

the carbonyl oxygen.

Protocol: UV-Vis Absorption Spectrum Measurement

Objective: To determine the absorption spectrum and molar absorption coefficients (ε) of

10,10-Dimethylanthrone.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Methodology:

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that

is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).

Stock Solution Preparation: Accurately prepare a stock solution of 10,10-
Dimethylanthrone of known concentration (e.g., 1x10⁻³ M).

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M,

5x10⁻⁵ M, 1x10⁻⁵ M).

Spectra Acquisition:
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Use matched quartz cuvettes (1 cm path length).

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the absorption spectrum for each dilution over a relevant wavelength range

(e.g., 200-500 nm).

Data Analysis:

Identify the wavelengths of maximum absorbance (λₘₐₓ).

Verify the Beer-Lambert Law by plotting absorbance at λₘₐₓ versus concentration. The

plot should be linear with an intercept near zero.

Calculate the molar absorption coefficient (ε) from the slope of the line (slope = ε × path

length).

Prepare Stock
Solution

Perform Serial
Dilutions

Measure Absorbance
of Samples

Set Spectrophotometer
Baseline (Solvent)

Plot Absorbance vs.
Concentration

Calculate ε from
Beer-Lambert Plot

Click to download full resolution via product page

Caption: Experimental workflow for quantitative UV-Vis absorption analysis.

Fluorescence Spectroscopy
Fluorescence is the emission of light from a singlet excited state (S₁) as it returns to the ground

state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf),

which is the ratio of photons emitted to photons absorbed.[13][14] This parameter is a critical

indicator of a molecule's potential for applications requiring light emission, such as in OLEDs or

as fluorescent probes.

Protocol: Relative Fluorescence Quantum Yield (Φf) Measurement
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Causality: Determining absolute quantum yields is complex. A widely adopted and reliable

alternative is the relative method, which compares the fluorescence of the sample to a well-

characterized standard with a known Φf.[13][15] The choice of standard is critical; it should

absorb at the same excitation wavelength as the sample and ideally emit in a similar spectral

region to minimize wavelength-dependent detector bias.[14]

Instrumentation: A steady-state spectrofluorometer with an emission monochromator and

detector.

Methodology:

Standard Selection: Choose a suitable fluorescence standard. For emission in the blue-

violet region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) or 9,10-diphenylanthracene in

cyclohexane (Φf ≈ 0.97) are common choices.[13]

Solution Preparation:

Prepare a series of five to six dilute solutions of both the 10,10-Dimethylanthrone
sample and the chosen standard in the same solvent.

The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a

1 cm cuvette to prevent inner-filter effects.[14]

Data Acquisition:

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength

(λₑₓ).

Record the corrected fluorescence emission spectrum for each solution, exciting at λₑₓ.

Data Analysis:

Integrate the area under the emission curve for each spectrum.

For both the sample and the standard, plot the integrated fluorescence intensity versus

absorbance. The plots should be linear.
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The fluorescence quantum yield of the sample (Φf,ₛₐₘ) is calculated using the following

equation: Φf,ₛₐₘ = Φf,ₛₜₐ * (Gradₛₐₘ / Gradₛₜₐ) * (η²ₛₐₘ / η²ₛₜₐ) where Grad is the gradient

of the plot of integrated intensity vs. absorbance, and η is the refractive index of the

solvent.[13] If the same solvent is used for both, the refractive index term cancels out.

S₀ (Ground State)

S₁

 Absorption  Fluorescence  Internal
 Conversion

T₁

 Intersystem
 Crossing (ISC)

 Phosphorescence

S₂

Click to download full resolution via product page

Caption: Jablonski diagram illustrating key photophysical deactivation pathways.

Excited-State Dynamics: Transient Absorption
Spectroscopy
While steady-state spectroscopy provides a time-averaged view, transient absorption (TA)

spectroscopy offers a window into the ultrafast events that occur immediately after

photoexcitation.[16][17] This pump-probe technique allows for the direct observation of short-

lived species like singlet (S₁) and triplet (T₁) excited states and the measurement of their

lifetimes and decay pathways, such as intersystem crossing (ISC).[16][18]

For an aromatic ketone like 10,10-Dimethylanthrone, excitation would populate the S₁ state.

TA spectroscopy can track the decay of the S₁ state's unique absorption signature and the

simultaneous rise of the T₁ state's absorption, providing a direct measure of the ISC rate. The
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subsequent decay of the T₁ state, which occurs on a longer timescale (nanoseconds to

microseconds), can also be monitored.

Conceptual Protocol: Nanosecond Transient Absorption Spectroscopy

Objective: To identify the transient species (e.g., triplet state) and measure their lifetimes

following photoexcitation.

Instrumentation: A pump-probe laser system, typically consisting of a pulsed laser for

excitation (pump) and a broadband light source (probe).

Methodology:

Sample Preparation: Prepare a solution of 10,10-Dimethylanthrone in a degassed

solvent (to prevent quenching of the triplet state by oxygen).

Excitation: Excite the sample with a short laser pulse (the pump) at a wavelength where

the molecule absorbs (e.g., from a Nd:YAG laser).

Probing: At a controlled time delay after the pump pulse, a broadband probe pulse passes

through the sample. The change in absorbance of the probe light (ΔA) is recorded.

Data Acquisition: The measurement is repeated at various time delays, from picoseconds

to microseconds, to build a three-dimensional map of ΔA versus wavelength and time.

Data Analysis: Global analysis of the data reveals the decay-associated spectra of

different transient species and their corresponding lifetimes. Features include ground-state

bleach (negative ΔA), excited-state absorption, and stimulated emission.[18]
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Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

Part 3: Relevance and Applications
The photophysical and electronic properties of 10,10-Dimethylanthrone are directly relevant to

its use in both pharmaceutical and materials science contexts.

Pharmaceutical Development: As a precursor to Melitracen, the purity and reactivity of

10,10-Dimethylanthrone are paramount.[7] Understanding its photochemical stability is also

important, as drug compounds can degrade upon exposure to light. The use of its deuterated

analogue, 10,10-Dimethylanthrone-d6, serves as a valuable tool in mechanistic studies and

as an internal standard for quantitative analysis via isotope dilution mass spectrometry.[19]

Materials Science: The rigid, conjugated structure of the anthrone core makes it an

interesting scaffold for functional materials. By chemically modifying the aromatic rings, its

electronic properties, such as absorption and emission wavelengths, can be tuned. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b028749?utm_src=pdf-body-img
https://www.benchchem.com/product/b028749?utm_src=pdf-body
https://www.benchchem.com/product/b028749?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/10-10-dimethylanthrone-properties-applications-synthesis-pharmaceutical-intermediate-dg
https://www.benchchem.com/product/b028749?utm_src=pdf-body
https://www.benchchem.com/product/b564968
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


makes derivatives of 10,10-Dimethylanthrone potential candidates for use as emitters or

host materials in OLEDs and other electronic devices.[8]

Conclusion
10,10-Dimethylanthrone is a molecule of significant industrial and academic interest. Its

electronic properties, dictated by the π-conjugated anthracene core and the carbonyl group,

give rise to distinct photophysical behaviors. A thorough characterization using a combination

of steady-state (UV-Vis, Fluorescence) and time-resolved (Transient Absorption) spectroscopy

is essential for harnessing its full potential. The protocols and principles outlined in this guide

provide a robust framework for researchers to investigate this molecule, enabling deeper

insights into its excited-state dynamics and paving the way for its application in the

development of advanced pharmaceuticals and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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